molecular formula C9H17NO B118925 3-cyclopentyl-N-methylpropanamide CAS No. 153035-41-7

3-cyclopentyl-N-methylpropanamide

Cat. No.: B118925
CAS No.: 153035-41-7
M. Wt: 155.24 g/mol
InChI Key: XZWUEMNZTBFKMI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-methylpropanamide is an organic compound with the molecular formula C9H17NO It is a secondary amide with a cyclopentyl group attached to the nitrogen atom and a methyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-methylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with methyl acrylate, followed by hydrogenation to yield the desired amide. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst, such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide to an amine or alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

3-cyclopentyl-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-decyl-N-methylpropanamide: This compound has a longer alkyl chain compared to 3-cyclopentyl-N-methylpropanamide, which may affect its solubility and reactivity.

    3-cyclopentyl-N-methoxy-N-methylpropanamide:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopentyl group and the secondary amide functionality

Properties

IUPAC Name

3-cyclopentyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUEMNZTBFKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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